2-(Dodecyloxy)ethyl acetate
Description
2-(Dodecyloxy)ethyl acetate (C16H32O3) is an ester derivative of ethoxylated dodecanol. It combines a hydrophobic dodecyl chain with an ethoxy-acetate moiety, making it amphiphilic. This structure facilitates applications in surfactants, emulsifiers, and specialty polymers.
Properties
CAS No. |
32289-26-2 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
2-dodecoxyethyl acetate |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-19-16(2)17/h3-15H2,1-2H3 |
InChI Key |
DCGAMMUAYLACBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOC(=O)C |
Related CAS |
32289-26-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dodecyloxy)ethyl acetate can be synthesized through the esterification of dodecanol with ethylene glycol monoacetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of 2-(Dodecyloxy)ethyl acetate may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of advanced distillation techniques, such as reactive distillation, can help in the separation and purification of the ester from the reaction mixture.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
In acidic conditions (HCl/H₂SO₄/H₃O⁺), the ester undergoes nucleophilic acyl substitution:
-
Mechanism : Protonation of carbonyl oxygen → nucleophilic attack by water → tetrahedral intermediate → cleavage to 2-(dodecyloxy)ethanol and acetic acid .
-
Kinetics : First-order dependence on ester concentration with at 25°C (estimated from analogous esters ).
Base-Promoted Saponification
Under alkaline conditions (NaOH/KOH):
-
Notable Feature : The long alkyl chain reduces aqueous solubility, requiring phase-transfer catalysts (e.g., tetrabutylammonium bromide) for efficient reaction .
Catalytic Oxidation
AuPd/TiO₂ catalysts (analogous to ethyl acetate systems ) induce:
| Condition | Products | Selectivity (%) |
|---|---|---|
| 220°C, O₂-rich | CO₂, H₂O | 89 |
| 180°C, limited O₂ | Acetic acid, dodecyloxyacetaldehyde | 67 |
Mechanistic Insights :
-
Initial α-C-H bond activation in the ethoxy group.
-
Sequential dehydrogenation → ketone intermediate → C-C cleavage .
Transesterification
With methanol (CH₃OH) under H₂SO₄ catalysis:
Thermal Decomposition
Pyrolysis at 300–400°C produces:
| Temperature (°C) | Major Products | Byproducts |
|---|---|---|
| 320 | Dodecene, ethylene glycol diacetate | Acetic anhydride |
| 380 | CO, formaldehyde | Long-chain aldehydes |
Stability Note : Decomposition initiates at the ethoxy linkage (C-O bond dissociation energy ≈ 285 kJ/mol ).
Ethoxylation
Reaction with ethylene oxide under basic conditions:
Scientific Research Applications
2-(Dodecyloxy)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dodecyloxy)ethyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release dodecanol and ethylene glycol monoacetate, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to interact with lipid membranes and other cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 2-(Dodecyloxy)ethyl Hydrogen Sulfate (C14H30O5S)
- Key Difference : Sulfate (-OSO3H) group instead of acetate.
- Properties : Higher polarity due to the sulfate group, leading to stronger surfactant properties. Identified as an environmental pollutant in surface water .
- Applications : Used in detergents but associated with ecological risks due to persistence .
(b) 2-(Dodecyloxy)ethanol (C14H30O2)
Chain Length and Ethoxylation Variations
(a) 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol (P2, C16H34O4)
- Structure : Three ethoxy units + dodecyl chain.
- Synthesis : Prepared via Williamson ether synthesis (40% yield) using triethylene glycol and 1-iodododecane .
- Applications: Nonviral gene vector due to its amphiphilicity and biocompatibility .
(b) 2-(2-(2-(Hexadecyloxy)ethoxy)ethoxy)ethanol (P6, C20H42O4)
Ester Group Variations
(a) Ethyl 3,4,5-Tris(dodecyloxy)benzoate (S1, C43H78O5)
- Structure : Aromatic benzoate ester with three dodecyloxy chains.
- Applications : Liquid crystalline materials; enhanced thermal stability due to aromaticity .
- Comparison : The benzoate group introduces rigidity, unlike the flexible acetate in 2-(dodecyloxy)ethyl acetate.
(b) 4-tert-Butylcyclohexyl Acetate (C12H22O2)
Surfactant and Micellization Behavior
(a) 1-(2-Amine Ethyl)-2-(Dodecyloxy Diethyleneoxy) Methyl Imidazoline Acetate
- Structure : Imidazoline ring + dodecyloxy-ethoxy-acetate.
- Properties : Lower critical micelle concentration (CMC) than 2-(dodecyloxy)ethyl acetate due to the imidazoline headgroup. Surface tension reduction: 28–32 mN/m .
- Applications : High-performance surfactants for industrial cleaning .
(b) [2-[2-(Dodecyloxy)ethoxy]ethoxy]-Acetic Acid (C18H36O5)
Critical Analysis of Conflicting Data
- Environmental Impact: While 2-(dodecyloxy)ethanol is flagged as a pollutant , its acetate derivative lacks direct ecotoxicity data. This gap necessitates further study.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(dodecyloxy)ethyl acetate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via esterification or alkylation. For example, analogous ether-acetate derivatives are prepared by refluxing alcohols with acetic anhydride in the presence of sulfuric acid as a catalyst, followed by neutralization and purification . Reaction parameters like temperature (e.g., 4-hour reflux at 80°C), solvent choice (methanol or ethanol), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of alcohol to acetic anhydride) critically affect yield and purity. Post-synthesis purification often involves recrystallization or column chromatography (e.g., hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are most effective for characterizing 2-(dodecyloxy)ethyl acetate?
- Methodology :
- NMR : and NMR are essential for confirming the ether and ester linkages. For instance, the methylene protons adjacent to the ether oxygen appear as a triplet at δ ~3.5–3.7 ppm, while the acetate methyl group resonates at δ ~2.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS can verify molecular weight and fragmentation patterns. For related compounds, molecular ion peaks (e.g., m/z 316 for CHO) and acetate-specific fragments (e.g., m/z 60 for CHCOO) are diagnostic .
- FT-IR : Strong absorbance bands at ~1740 cm (ester C=O) and ~1100 cm (ether C-O) confirm functional groups .
Q. What safety protocols are recommended for handling 2-(dodecyloxy)ethyl acetate in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves (tested against EN 374 standards), chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .
- Storage : Store in airtight containers at 4°C to prevent hydrolysis. Avoid contact with strong oxidizers due to fire risks .
- Waste Disposal : Collect waste in designated containers for incineration or treatment by licensed facilities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the solvation behavior of 2-(dodecyloxy)ethyl acetate in biphasic systems?
- Methodology : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can optimize the molecular geometry and calculate solvation free energies. Molecular Dynamics (MD) simulations (e.g., GROMACS) with force fields like OPLS-AA model the compound’s interactions in solvents (e.g., water/octanol). Key parameters include partition coefficients (log P) and hydrogen-bonding propensity, which correlate with experimental data from HPLC or shake-flask methods .
Q. What strategies resolve contradictions in thermodynamic data (e.g., Henry’s Law constants) reported for ether-acetate derivatives?
- Methodology : Discrepancies in Henry’s Law constants (e.g., 4.7–8.9 mol/(kg·bar) for ethyl acetate) arise from differences in measurement techniques (e.g., static vs. dynamic gas-phase methods). Systematic validation using standardized protocols (e.g., NIST-recommended equilibration times) and error analysis (e.g., Monte Carlo simulations) can reconcile data . Advanced statistical tools like Bland-Altman plots may identify methodological biases .
Q. How does the alkyl chain length (e.g., dodecyl vs. nonyl) in ether-acetate derivatives influence their self-assembly in liquid crystalline phases?
- Methodology : Compare phase behavior using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). For example, derivatives with longer chains (C12) exhibit smectic phases at lower temperatures (~40°C) due to enhanced van der Waals interactions, while shorter chains (C9) form nematic phases. Small-Angle X-ray Scattering (SAXS) quantifies layer spacing (~30 Å for C12) .
Q. What are the mechanistic pathways for enzymatic degradation of 2-(dodecyloxy)ethyl acetate in environmental samples?
- Methodology : Use LC-MS/MS to track degradation products. For esterase-mediated hydrolysis, the acetate group is cleaved first, yielding 2-(dodecyloxy)ethanol. Kinetic studies (e.g., Michaelis-Menten plots) with purified enzymes (e.g., Candida antarctica lipase B) reveal pH and temperature optima (e.g., pH 7.5, 37°C). Isotopic labeling () can confirm hydrolysis mechanisms .
Data Presentation and Analysis Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
